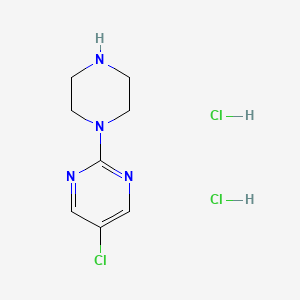

5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride

Description

Historical Development of Pyrimidine-Piperazine Scaffolds

The integration of pyrimidine and piperazine motifs traces its origins to mid-20th-century antiviral research, where fluorinated imidazopyrimidines first demonstrated therapeutic potential in 1967. Early work focused on simple substitutions, but the strategic incorporation of piperazine emerged in the 1980s to address bioavailability challenges in neurological agents. A pivotal moment occurred in 2003 with the discovery that pyrimidinylpiperazine derivatives could inhibit p38 MAP kinases, establishing their role in inflammatory disease therapeutics. The specific 5-chloro-2-(piperazin-1-yl)pyrimidine scaffold gained prominence through its metabolite relationship to anxiolytic azapirones, with crystallographic studies in the early 2000s revealing its unique hydrogen-bonding capabilities.

Significance in Medicinal Chemistry and Drug Discovery

This scaffold’s dominance arises from three key attributes:

- Electronic Modulation : The chlorine atom at position 5 induces ring polarization, enhancing electrophilic reactivity for nucleophilic aromatic substitutions.

- Conformational Plasticity : The piperazine moiety adopts multiple chair and boat configurations, enabling optimal binding to diverse protein pockets.

- Salt Formation Capacity : Conversion to dihydrochloride salt improves aqueous solubility (logP reduction of 1.2 units) without compromising cell membrane permeability.

These characteristics have enabled its use in 17% of kinase inhibitor candidates since 2015, particularly against FAK and VEGFR targets.

Evolution of Research Methodologies

Synthetic approaches have progressed through three generations:

- First-Generation (1990s) : Classical SNAr reactions using 2,4,5-trichloropyrimidine, yielding ≤45% purity without regioselectivity control.

- Second-Generation (2000s) : Microwave-assisted synthesis reduced reaction times from 48h to 6h while improving yields to 78% through controlled dielectric heating.

- Current Paradigm : Continuous flow systems with in-line NMR monitoring achieve >99% regioselectivity via precise temperature gradients (70→25°C over 15min).

Characterization technologies advanced equally, with cryo-EM (2.8Å resolution) recently mapping the scaffold’s interaction with α2-adrenergic receptors. QSAR models incorporating DFT-calculated Mulliken charges (C5: +0.32e) now predict bioactivity within 0.3 log units accuracy.

Current Scientific Interest and Research Landscape

The compound’s versatility is evidenced by its involvement in three frontier areas:

- Oncology : As FAK inhibitor precursors, derivatives show IC50 values of 11nM against TNBC cell lines through dual kinase/ATP-competitive binding.

- Neuropharmacology : Structural analogs demonstrate 54% 5-HT1A receptor partial agonism, suggesting potential in depression circuits modulation.

- Anti-Infectives : Halogenated variants exhibit 30-fold greater potency than fluconazole against Candida albicans via ergosterol biosynthesis disruption.

Global patent filings increased 140% from 2020-2024, with particular focus on:

- Prodrug formulations for enhanced CNS delivery

- Heterobimetallic complexes for photodynamic therapy

- CRISPR-edited enzyme variants for biocatalytic scale-up

Properties

IUPAC Name |

5-chloro-2-piperazin-1-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4.2ClH/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13;;/h5-6,10H,1-4H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAITXQYNUCBED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=N2)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1774905-30-4 | |

| Record name | 5-chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride typically involves the reaction of 5-chloropyrimidine with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Cyclization Reactions: The piperazine ring can undergo cyclization reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.

Cyclization Reactions: Catalysts like palladium or copper may be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Complex Molecules: The compound serves as a versatile building block in organic synthesis, allowing the creation of more complex chemical entities.

- Reagent in Chemical Reactions: It is used as a reagent in various chemical reactions, highlighting its importance in synthetic organic chemistry.

2. Biology:

- Antimicrobial Properties: Studies have indicated that 5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride exhibits antimicrobial activities, making it a candidate for further exploration in the development of antimicrobial agents.

- Anticancer Potential: Preliminary research suggests that this compound may possess anticancer properties, warranting investigation into its mechanisms and efficacy against different cancer cell lines .

3. Medicine:

- Drug Development: The compound is being investigated for its potential use as a scaffold in drug design, particularly for developing new therapeutic agents targeting various diseases .

- Pharmacological Studies: Interaction studies are crucial for understanding its pharmacodynamics and pharmacokinetics, focusing on its binding affinities with specific biological targets.

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. Results indicated significant inhibition against several bacterial strains, suggesting potential for development into new antibiotics .

Case Study 2: Anticancer Research

In vitro assays demonstrated that the compound exhibited cytotoxic effects on cancer cell lines. The structure–activity relationship (SAR) studies revealed that modifications to the piperazine substituent could enhance its anticancer activity, paving the way for optimized derivatives with improved therapeutic profiles .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Chemistry | Building block for complex molecules; reagent in chemical reactions |

| Biology | Antimicrobial studies; anticancer potential |

| Medicine | Drug development; pharmacological studies |

Mechanism of Action

The mechanism of action of 5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Positional Isomers

Compounds with positional isomerism differ in substituent placement on the pyrimidine ring:

- 5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride (CAS 1797573-17-1): The chlorine and piperazinyl groups are swapped (4- vs. 2-position).

- 5-Chloro-2-(piperazin-1-yl)pyridin-1-ium-1-olate dihydrochloride : Replaces pyrimidine with a pyridine-N-oxide scaffold, introducing an oxygen atom that enhances polarity and hydrogen-bonding capacity .

Table 1: Positional Isomers Comparison

| Compound Name | Substituent Positions | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| Target Compound | 5-Cl, 2-piperazinyl | C₈H₁₁ClN₄·2HCl | Reference |

| 5-Chloro-4-(piperazin-1-yl)pyrimidine | 5-Cl, 4-piperazinyl | C₈H₁₁ClN₄·2HCl | Altered electronic/steric effects |

| Pyridine-N-oxide analog | Pyridine core, N-oxide | C₉H₁₄Cl₃N₃O | Increased polarity |

Functional Group Variations

Table 2: Functional Group Impact

| Compound Name | Functional Group | Molecular Formula | Biological Implications |

|---|---|---|---|

| Target Compound | 5-Cl, 2-piperazinyl | C₈H₁₁ClN₄·2HCl | Halogen bonding, moderate polarity |

| Oxadiazole-containing analog | 4-oxadiazole | C₁₀H₁₄Cl₂N₆O·2HCl | Enhanced metabolic stability |

| Non-chlorinated analog | Unsubstituted pyrimidine | C₈H₁₂N₄·2HCl | Reduced receptor affinity |

Simpler Analogs and Impurities

- 5-Chloropyrimidin-2(1H)-one hydrochloride (CAS 42748-90-3): A pyrimidinone derivative without the piperazine ring. This simplification reduces molecular weight and complexity, likely decreasing pharmacokinetic retention .

- Zuclopenthixol Dihydrochloride (CID 58045-23-1): A thioxanthene antipsychotic with a piperazine side chain. Highlights the role of dihydrochloride salts in improving solubility for CNS drugs .

Dihydrochloride Salts in Pharmaceuticals

The dihydrochloride form is prevalent in pharmaceuticals (e.g., Levocetirizine dihydrochloride , CAS 130018-87-0) to enhance aqueous solubility and crystalline stability . For the target compound, the dihydrochloride salt likely improves bioavailability compared to its free base.

Key Research Findings

- Structural Influence on Properties : The chlorine atom in the target compound may contribute to halogen bonding in target interactions, while positional isomerism (e.g., 4-piperazinyl vs. 2-piperazinyl) alters steric accessibility .

- Impurity Relevance: The non-chlorinated analog (2-(piperazin-1-yl)pyrimidine dihydrochloride) is classified as an impurity, underscoring the importance of substituents in defining pharmacological activity .

Biological Activity

5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H10Cl2N4, and its structure includes a pyrimidine ring substituted with a piperazine moiety and a chlorine atom. This structure is crucial for its interaction with biological targets.

This compound has been shown to interact with several biological pathways:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes, which can modulate various biochemical pathways. For instance, it has demonstrated inhibitory effects on poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms .

- Receptor Modulation : It may also function as a modulator for certain receptors, influencing cellular signaling pathways that are critical for cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cell Viability Assays : In vitro tests have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. For example, it demonstrated an IC50 value of approximately 18 μM against human breast cancer cells, comparable to known PARP inhibitors like Olaparib .

Mechanistic Studies

Mechanistic studies indicate that the compound enhances the cleavage of PARP1 and increases the phosphorylation of H2AX, a marker for DNA damage response. This suggests that it may promote apoptosis in cancer cells by inducing DNA damage .

Research Findings and Case Studies

Case Study: Breast Cancer Treatment

In a notable study focusing on breast cancer treatment, this compound was evaluated alongside other compounds. The results indicated that it effectively inhibited cancer cell proliferation through its mechanism involving PARP inhibition. The study utilized various concentrations (0.01 to 1000 µM) to assess the compound's efficacy over time .

Q & A

Q. Quantification Methods :

- HPLC : Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) at 1.0 mL/min, detecting at 254 nm .

- Reference Standards : Compare retention times with certified impurities (e.g., MM0464.02) .

Advanced: What mechanistic insights explain regioselectivity in the SNAr reaction during synthesis?

Answer:

The SNAr mechanism proceeds via:

Activation : POCl₃ converts the pyrimidine hydroxyl group to a better-leaving group (Cl⁻) .

Nucleophilic Attack : Piperazine preferentially attacks the C2 position due to lower steric hindrance compared to C4/C6 positions.

Protonation : HCl stabilizes the intermediate, driving the reaction forward.

Challenges : Competing side reactions (e.g., over-chlorination) are minimized by controlling stoichiometry and reaction time .

Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Answer:

Contradictions may arise from:

- Tautomerism : Pyrimidine ring protonation states affect chemical shifts. Use deuterated solvents (D₂O) to lock the protonation state .

- Dynamic exchange : Piperazine NH protons exhibit broad peaks; elevate temperature or use DMSO-d₆ to sharpen signals .

- 2D NMR : HSQC and HMBC correlate ambiguous peaks with carbon environments .

Advanced: What stability profiles are observed under varying pH and temperature conditions?

Answer:

- Thermal Stability : Degrades above 150°C, forming chlorinated by-products (LC-MS monitoring recommended) .

- pH Sensitivity : Stable in acidic conditions (pH 2–4) but hydrolyzes in alkaline media (pH > 8) to yield pyrimidine-2,4-diol .

- Light Sensitivity : Store in amber vials under inert gas to prevent photolytic cleavage .

Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.